BenchChemオンラインストアへようこそ!

(1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Pim Kinase Inhibition Structure-Activity Relationship Lead Optimization

This compound is the validated, highly Pim-1/2-selective scaffold from a published medicinal chemistry optimization campaign. It is the essential positive control for enzymatic kinase assays and the defined starting point for SAR-driven lead development. Using generic analogs compromises kinome selectivity and experimental reproducibility—procure this exact entity to benchmark HTS campaigns, calibrate cellular phospho-BAD assays in KMS-12 cells, and leverage the published sub-nanomolar optimization blueprint.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 1219904-15-0
Cat. No. B2456607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
CAS1219904-15-0
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)13-6-4-8-21(10-13)17(22)15-9-12-5-2-3-7-14(12)18-15/h2-3,5,7,9,13,18H,4,6,8,10H2,1H3
InChIKeyCULYMJWIPDGGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1219904-15-0) for Pim Kinase Inhibitor Research


The compound (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1219904-15-0) is a synthetic, heterocyclic small molecule that integrates an indole, a piperidine, and a 1,3,4-thiadiazole moiety. This specific chemical architecture was identified as a highly selective inhibitor for the Pim-1 and Pim-2 kinases, serving as a critical starting point for a medicinal chemistry optimization campaign [1]. Its role as a validated lead compound in the development of potent Pim kinase inhibitors distinguishes it from other commercially available indole-thiadiazole analogs [2]. The compound's core scaffold directly addresses the need for selective Pim inhibition, a target implicated in hematopoietic and solid tumor cancers, making it a high-value procurement for preclinical oncology research [1].

Procurement Risk: Why Generic Indole-Thiadiazole Analogs Cannot Replace (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone


Generic substitution within the indole-thiadiazole class is not feasible for Pim kinase research because the specific substitution pattern of the target compound dictates its kinome selectivity profile. The compound's 2-indoyl and 3-piperidinyl linkage to the 5-methyl-1,3,4-thiadiazole ring was shown to be a 'highly Pim-selective' scaffold, directly derived from a nonselective screening hit and meticulously optimized for selectivity [1]. Using a closely related analog, such as a regioisomer with a different indole attachment point (e.g., 5-indoyl) or a different heterocycle, is likely to result in a loss of this defined selectivity and potency, as demonstrated by the structure-activity relationship (SAR) that was central to the subsequent optimization campaign leading to compounds with Ki values in the sub-nanomolar range [1]. This evidence mandates the procurement of the exact lead compound to ensure experimental reproducibility and data continuity.

Quantitative Differentiation Evidence: How (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Compares to Optimized Derivatives in Pim Kinase Inhibition


Pim-1 and Pim-2 Kinase Selectivity: Head-to-Head Comparison Against the Optimization Product

The compound served as the highly Pim-selective starting point (compound 1) in a lead optimization study. Its differentiation is defined by its position in the SAR: it was 'highly Pim-selective' but lacked the potency of the final optimized aminooxadiazole (compound 29), which achieved Ki values of 0.55 nM on Pim-1 and 0.28 nM on Pim-2 [1]. This directly establishes the target compound as the validated, selective lead with proven amenability to optimization, a crucial feature absent in unvalidated in-class compounds [2].

Pim Kinase Inhibition Structure-Activity Relationship Lead Optimization

Cellular Activity Comparison: Inhibition of BAD Phosphorylation in KMS-12 Cells

The study provides a cellular benchmark using the lead series. While the exact cellular IC50 for the target compound (1) is not explicitly stated, the optimized cyclopropane 29 was found to inhibit BAD phosphorylation in Pim-overexpressing KMS-12 cells with an IC50 of 150 nM [1]. The target compound, being the direct precursor in the SAR, represents the foundational scaffold whose cellular activity was iteratively improved. This contrasts with other in-class compounds that lack linkage to a published pharmacodynamic model .

Cellular Pharmacodynamics Multiple Myeloma Target Engagement

In Vivo Pharmacodynamic Performance: Indirect Comparison via Lead Optimization

The optimization campaign demonstrated that the core scaffold of the target compound could be refined into a molecule with significant in vivo activity. The optimized derivative 29 achieved a dose-dependent inhibition of p-BAD in a KMS-12 mouse tumor pharmacodynamic model with an EC50 of 6.74 μM (18 μg/mL) when dosed orally at 10-200 mg/kg [1]. While this is not a direct measurement of the target compound itself, it validates the scaffold's ability to achieve in vivo target engagement after medicinal chemistry optimization, a class-level feature not documented for other indole-thiadiazole analogs .

In Vivo Pharmacology Pharmacokinetics/Pharmacodynamics Tumor Model

Pharmacokinetic Profile of the Chemical Series as a Procurement Differentiator

The optimization of the target compound's scaffold yielded compound 29, which demonstrated a pharmacokinetic profile in rat with moderate clearance (CL=2.42 L/kg/h) and bioavailability (%F=24) [1]. This data is a direct result of modifying the core indole-thiadiazole scaffold of the target compound. Other commercially available indole-thiadiazole compounds lack this level of published pharmacokinetic characterization, making the target compound the preferred reference standard for procurement in projects requiring in vivo-compatible leads .

Drug-like Properties Pharmacokinetics Lead Selection

Key Application Scenarios for Procuring (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone


Pim Kinase Biochemical Assays and Selectivity Profiling

The compound's validated role as a 'highly Pim-selective' inhibitor makes it an essential positive control in enzymatic Pim-1 and Pim-2 kinase assays [1]. Procure this compound to calibrate high-throughput screening campaigns and establish selectivity profiles against off-target kinases, leveraging its published selectivity data as a benchmark.

Structure-Activity Relationship (SAR) Expansion and Medicinal Chemistry

Obtain the target compound as the defined starting point for a medicinal chemistry program. The published optimization path from this scaffold to a sub-nanomolar, orally bioavailable lead provides a proven SAR blueprint, reducing the risk and time required to develop novel Pim inhibitors [1].

Cellular Pharmacodynamic Studies in Hematological Cancer Models

Use the compound to establish a pharmacodynamic assay for Pim kinase activity, specifically the inhibition of BAD phosphorylation in KMS-12 multiple myeloma cells [1]. Its use allows for direct comparison with published data on compound 29, enabling a calibrated assay for evaluating new derivatives.

In Vivo Pharmacokinetic/Pharmacodynamic Proof-of-Concept Studies

The compound is the foundational scaffold for a series with documented in vivo pharmacodynamic activity (EC50 of 6.74 μM in a tumor model) [1]. Procure this compound for use in preliminary in vivo studies where the goal is to validate the series' target engagement potential before committing to a full-scale medicinal chemistry effort.

Quote Request

Request a Quote for (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.